molecular formula C28H21BrN2O3 B2522200 N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide CAS No. 313535-99-8

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide

Cat. No. B2522200
CAS RN: 313535-99-8
M. Wt: 513.391
InChI Key: GOLUWQNHSCCHJP-UHFFFAOYSA-N
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Description

The compound "N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide" is a benzamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives are characterized by the presence of an amide functional group attached to a benzene ring. These compounds often exhibit interesting intermolecular interactions and have been the subject of various structural and theoretical studies to understand their properties and potential applications.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoyl chlorides with amines or the amidation of benzoic acids. In the provided papers, similar synthetic strategies are employed for related compounds. For instance, the synthesis of antipyrine derivatives with benzamide moieties is reported, where good yields and spectroscopic characterization are achieved . Another study describes an efficient synthesis strategy for a new benzamide derivative, highlighting the use of readily available reagents . These methods could potentially be adapted for the synthesis of "N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide," although the specific synthesis details for this compound are not provided.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the crystal structures of benzamide derivatives, as seen in the papers . These analyses reveal the molecular conformations, dihedral angles between benzene rings, and the presence of intramolecular hydrogen bonds that can influence the stability and reactivity of the compounds. For example, the dihedral angles between benzene rings in similar compounds range from small angles indicating planarity to larger angles showing significant twisting . Such structural information is crucial for understanding the molecular geometry of "N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide."

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including hydrogen bonding and π-stacking interactions, which are essential for their biological activity and crystal packing . The presence of substituents on the benzamide rings can influence these interactions, as seen in the enhanced anion binding affinity of N-(o-methoxybenzamido)thioureas due to an intramolecular hydrogen bond . The reactivity of "N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide" could similarly be influenced by its specific substituents and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are often related to their molecular structure. Theoretical calculations, including density functional theory (DFT), are used to predict these properties and to understand the electronic structure of the compounds . For instance, the HOMO-LUMO gap and molecular electrostatic potential (MEP) maps provide insights into the chemical reactivity and potential biological activity of the compounds. The antioxidant properties of some benzamide derivatives have also been determined using experimental assays .

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(3-bromobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN2O3/c1-18-14-15-25(23(16-18)26(32)19-8-3-2-4-9-19)31-28(34)22-12-5-6-13-24(22)30-27(33)20-10-7-11-21(29)17-20/h2-17H,1H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLUWQNHSCCHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide

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